Mocetinostat

Catalog No.
S548550
CAS No.
726169-73-9
M.F
C23H20N6O
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mocetinostat

CAS Number

726169-73-9

Product Name

Mocetinostat

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

MG 0103, MG 4230, MG 4915, MG 5026, MG-0103, MG-4230, MG-4915, MG-5026, MG0103, MG4230, MG4915, MG5206, MGCD 0103, MGCD-0103, MGCD0103, mocetinostat, N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

The exact mass of the compound Mocetinostat is 396.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

Mocetinostat (CAS 726169-73-9) is an orally bioavailable aminophenyl benzamide derivative with sub-micromolar potency that selectively inhibits Class I (HDAC1, 2, 3) and Class IV (HDAC11) histone deacetylases. Unlike broad-spectrum hydroxamate-based inhibitors, Mocetinostat utilizes a benzamide zinc-binding group (ZBG) that confers strict isotype selectivity, preventing the off-target inhibition of Class IIb enzymes such as HDAC6[1]. This structural differentiation provides extended metabolic stability, a 4.5-fold longer plasma half-life compared to standard hydroxamates, and sustained pharmacodynamic effects, making it a preferred precursor and reference standard for targeted epigenetic modulation assays and selective anti-neoplastic drug development workflows [2].

Substituting Mocetinostat with common pan-HDAC inhibitors, such as Vorinostat (SAHA) or Trichostatin A, fundamentally alters the experimental and therapeutic profile. Hydroxamate-based generic alternatives utilize a bidentate zinc-chelating motif that unselectively binds across all 11 zinc-dependent HDAC isozymes, leading to widespread off-target effects, including tubulin hyperacetylation via HDAC6 inhibition [1]. Furthermore, hydroxamates suffer from rapid systemic clearance and immediate reversal of histone acetylation upon drug removal. In contrast, Mocetinostat’s benzamide core restricts active-site access to specific isotypes and demonstrates time-dependent, sustained enzyme inhibition that persists for at least 24 hours after compound washout, rendering pan-inhibitors unsuitable for assays requiring durable, isotype-specific transcriptional regulation[2].

Strict Class I/IV Selectivity vs. Pan-HDAC Inhibition

In cell-free recombinant enzyme assays, Mocetinostat demonstrates sub-micromolar potency against Class I targets, with an IC50 of 0.15 µM for HDAC1, while exhibiting no inhibitory activity against HDAC6 (IC50 > 10 µM) [1]. In direct comparison, the hydroxamate baseline Vorinostat (SAHA) acts as a pan-inhibitor, potently inhibiting HDAC6 with an IC50 of 28 nM alongside HDAC1 (IC50 ~348 nM)[2].

Evidence DimensionHDAC1 vs. HDAC6 IC50 values
Target Compound DataMocetinostat: HDAC1 IC50 = 0.15 µM; HDAC6 IC50 > 10 µM
Comparator Or BaselineVorinostat (SAHA): HDAC1 IC50 = 0.348 µM; HDAC6 IC50 = 0.028 µM
Quantified Difference>66-fold selectivity for HDAC1 over HDAC6 for Mocetinostat, whereas SAHA favors HDAC6.
ConditionsCell-free homogeneous fluorescence release assay using purified recombinant HDAC enzymes.

Procurement of Mocetinostat is critical for researchers needing to isolate Class I HDAC-driven epigenetic mechanisms without confounding cytoplasmic toxicity from HDAC6-mediated tubulin acetylation.

Benzamide-Driven Metabolic Stability and Extended Half-Life

The structural class of the zinc-binding group significantly impacts the metabolic stability of HDAC inhibitors. Clinical pharmacokinetic profiling demonstrates that Mocetinostat, utilizing an aminophenyl benzamide core, achieves an elimination half-life (t1/2) of approximately 9 hours in plasma [1]. By contrast, the hydroxamate-based comparator Vorinostat (SAHA) undergoes rapid metabolism, resulting in a significantly shorter half-life of approximately 2 hours [2].

Evidence DimensionPlasma elimination half-life (t1/2)
Target Compound DataMocetinostat: t1/2 = ~9 hours
Comparator Or BaselineVorinostat (SAHA): t1/2 = ~2 hours
Quantified Difference4.5-fold increase in plasma half-life for the benzamide derivative.
ConditionsIn vivo pharmacokinetic analysis in human subjects.

The extended half-life of Mocetinostat reduces dosing frequency and ensures stable, continuous target engagement in prolonged in vivo models, streamlining laboratory workflows compared to rapidly cleared hydroxamates.

Time-Dependent, Sustained Enzyme Inhibition Post-Washout

Mocetinostat exhibits a distinct kinetic binding profile that results in prolonged target engagement. In ex vivo peripheral white blood cell assays and in vitro cell models, the HDAC inhibitory activity of Mocetinostat is time-dependent and remains sustained for at least 24 hours following drug removal and media washout [1]. In contrast, inhibition by the pan-HDAC inhibitor Vorinostat (SAHA) is rapidly reversed upon drug removal, failing to maintain long-term histone hyperacetylation [1].

Evidence DimensionDuration of sustained HDAC inhibition post-washout
Target Compound DataMocetinostat: Sustained inhibition for ≥ 24 hours
Comparator Or BaselineVorinostat (SAHA): Rapid reversal of inhibition post-washout
Quantified DifferenceMocetinostat maintains target blockade for days post-exposure, whereas SAHA effects dissipate rapidly.
ConditionsEx vivo peripheral white blood cells and in vitro A549 cell washout assays.

For longitudinal epigenetic studies or cell-cycle blockade assays, Mocetinostat provides durable transcriptional modulation without requiring continuous compound perfusion, simplifying complex cell culture workflows.

Superior Antiproliferative Potency in Lymphoma Models

The superior HDAC1 affinity of Mocetinostat translates to enhanced cellular potency in specific hematological malignancy models. In a panel of Hodgkin Lymphoma (HL) cell lines evaluated over 72 hours, Mocetinostat achieved IC50 values ranging from 0.6 to 0.9 µM[1]. In the same assay, the comparator Vorinostat (SAHA) required significantly higher concentrations, yielding IC50 values between 1.8 and 2.8 µM [1]. Furthermore, at 1 µM concentration, Mocetinostat induced apoptosis in 59% of cells compared to only 28% for Vorinostat [1].

Evidence DimensionIn vitro antiproliferative IC50 and apoptosis induction
Target Compound DataMocetinostat: IC50 = 0.6–0.9 µM; 59% apoptosis at 1 µM
Comparator Or BaselineVorinostat (SAHA): IC50 = 1.8–2.8 µM; 28% apoptosis at 1 µM
Quantified Difference2- to 4-fold lower IC50 and >2-fold higher apoptosis induction for Mocetinostat.
Conditions72-hour MTS viability assay and 48-hour Annexin-V/PI FACS analysis in HL cell lines.

Procurement of Mocetinostat over pan-inhibitors provides a more potent and specific tool for driving apoptosis in Class I HDAC-dependent hematological cancer models.

Isotype-Specific Epigenetic Screening Assays

Due to its >66-fold selectivity for HDAC1 over HDAC6, Mocetinostat is the optimal reference standard for screening assays designed to isolate nuclear histone acetylation (Class I) from cytoplasmic tubulin acetylation (Class IIb)[1].

Longitudinal In Vivo Pharmacodynamic Models

Leveraging its extended 9-hour half-life and sustained post-washout target engagement, Mocetinostat is highly suited for prolonged in vivo tumor models where minimizing dosing frequency and maintaining steady-state target blockade are critical [2].

Benzamide-Based Novel Therapeutics Development

As a structurally validated aminophenyl benzamide, Mocetinostat serves as a critical chemical precursor and structural benchmark in medicinal chemistry workflows aiming to design next-generation HDAC inhibitors that avoid the metabolic instability and off-target metal chelation typical of hydroxamic acids[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

396.16985928 Da

Monoisotopic Mass

396.16985928 Da

Heavy Atom Count

30

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6GWB8T96J

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H317 (28.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

All HDAC inhibitors induce histone H3 hyperacetylation, correlating with inhibition of proliferation, induction of cell differentiation and apoptosis.
Mocetinostat is a rationally designed, orally available, Class 1-selective, small molecule, 2-aminobenzamide HDAC inhibitor with potential antineoplastic activity. Mocetinostat binds to and inhibits Class 1 isoforms of HDAC, specifically HDAC 1, 2 and 3, which may result in epigenetic changes in tumor cells and so tumor cell death; although the exact mechanism has yet to be defined, tumor cell death may occur through the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, down regulation of growth factors, oxidative stress, and autophagy, among others. Overexpression of Class I HDACs 1, 2 and 3 has been found in many tumors and has been correlated with a poor prognosis.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC2 [HSA:3066] [KO:K06067]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

726169-73-9
9003-99-0

Wikipedia

Mocetinostat

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

Peroxidase: ACTIVE

Dates

Last modified: 08-15-2023
1: Boumber Y, Younes A, Garcia-Manero G. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opin Investig Drugs. 2011 Jun;20(6):823-9. doi: 10.1517/13543784.2011.577737. Epub 2011 May 10. Review. PubMed PMID: 21554162.
2: Sung V, Richard N, Brady H, Maier A, Kelter G, Heise C. Histone deacetylase inhibitor MGCD0103 synergizes with gemcitabine in human pancreatic cells. Cancer Sci. 2011 Jun;102(6):1201-7. doi: 10.1111/j.1349-7006.2011.01921.x. Epub 2011 Apr 18. PubMed PMID: 21375679.
3: Sikandar S, Dizon D, Shen X, Li Z, Besterman J, Lipkin SM. The class I HDAC inhibitor MGCD0103 induces cell cycle arrest and apoptosis in colon cancer initiating cells by upregulating Dickkopf-1 and non-canonical Wnt signaling. Oncotarget. 2010 Nov;1(7):596-605. PubMed PMID: 21317455; PubMed Central PMCID: PMC3093052.
4: Moreno-Bost A, Szmania S, Stone K, Garg T, Hoerring A, Szymonifka J, Shaughnessy J Jr, Barlogie B, Prentice HG, van Rhee F. Epigenetic modulation of MAGE-A3 antigen expression in multiple myeloma following treatment with the demethylation agent 5-azacitidine and the histone deacetlyase inhibitor MGCD0103. Cytotherapy. 2011 May;13(5):618-28. doi: 10.3109/14653249.2010.529893. Epub 2010 Dec 20. PubMed PMID: 21171821; PubMed Central PMCID: PMC3633222.
5: Buglio D, Mamidipudi V, Khaskhely NM, Brady H, Heise C, Besterman J, Martell RE, MacBeth K, Younes A. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism. Br J Haematol. 2010 Nov;151(4):387-96. doi: 10.1111/j.1365-2141.2010.08342.x. Epub 2010 Sep 29. PubMed PMID: 20880107; PubMed Central PMCID: PMC3189488.
6: Chia K, Beamish H, Jafferi K, Gabrielli B. The histone deacetylase inhibitor MGCD0103 has both deacetylase and microtubule inhibitory activity. Mol Pharmacol. 2010 Sep;78(3):436-43. doi: 10.1124/mol.110.065169. Epub 2010 Jun 10. PubMed PMID: 20538840.
7: El-Khoury V, Moussay E, Janji B, Palissot V, Aouali N, Brons NH, Van Moer K, Pierson S, Van Dyck E, Berchem G. The histone deacetylase inhibitor MGCD0103 induces apoptosis in B-cell chronic lymphocytic leukemia cells through a mitochondria-mediated caspase activation cascade. Mol Cancer Ther. 2010 May;9(5):1349-60. doi: 10.1158/1535-7163.MCT-09-1000. Epub 2010 Apr 20. PubMed PMID: 20406947.
8: Blum KA, Advani A, Fernandez L, Van Der Jagt R, Brandwein J, Kambhampati S, Kassis J, Davis M, Bonfils C, Dubay M, Dumouchel J, Drouin M, Lucas DM, Martell RE, Byrd JC. Phase II study of the histone deacetylase inhibitor MGCD0103 in patients with previously treated chronic lymphocytic leukaemia. Br J Haematol. 2009 Nov;147(4):507-14. doi: 10.1111/j.1365-2141.2009.07881.x. Epub 2009 Aug 31. PubMed PMID: 19747365; PubMed Central PMCID: PMC2779118.
9: Raeppel S, Zhou N, Gaudette F, Leit S, Paquin I, Larouche G, Moradei O, Fréchette S, Isakovic L, Delorme D, Fournel M, Kalita A, Lu A, Trachy-Bourget MC, Yan PT, Liu J, Rahil J, Wang J, Besterman JM, Murakami K, Li Z, Vaisburg A. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorg Med Chem Lett. 2009 Feb 1;19(3):644-9. doi: 10.1016/j.bmcl.2008.12.048. Epub 2008 Dec 24. PubMed PMID: 19114304.
10: Le Tourneau C, Siu LL. Promising antitumor activity with MGCD0103, a novel isotype-selective histone deacetylase inhibitor. Expert Opin Investig Drugs. 2008 Aug;17(8):1247-54. doi: 10.1517/13543784.17.8.1247 . Review. PubMed PMID: 18616420.
11: Zhou N, Moradei O, Raeppel S, Leit S, Frechette S, Gaudette F, Paquin I, Bernstein N, Bouchain G, Vaisburg A, Jin Z, Gillespie J, Wang J, Fournel M, Yan PT, Trachy-Bourget MC, Kalita A, Lu A, Rahil J, MacLeod AR, Li Z, Besterman JM, Delorme D. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. J Med Chem. 2008 Jul 24;51(14):4072-5. doi: 10.1021/jm800251w. Epub 2008 Jun 21. PubMed PMID: 18570366.
12: Bonfils C, Kalita A, Dubay M, Siu LL, Carducci MA, Reid G, Martell RE, Besterman JM, Li Z. Evaluation of the pharmacodynamic effects of MGCD0103 from preclinical models to human using a novel HDAC enzyme assay. Clin Cancer Res. 2008 Jun 1;14(11):3441-9. doi: 10.1158/1078-0432.CCR-07-4427. PubMed PMID: 18519775; PubMed Central PMCID: PMC3444140.
13: Garcia-Manero G, Assouline S, Cortes J, Estrov Z, Kantarjian H, Yang H, Newsome WM, Miller WH Jr, Rousseau C, Kalita A, Bonfils C, Dubay M, Patterson TA, Li Z, Besterman JM, Reid G, Laille E, Martell RE, Minden M. Phase 1 study of the oral isotype specific histone deacetylase inhibitor MGCD0103 in leukemia. Blood. 2008 Aug 15;112(4):981-9. doi: 10.1182/blood-2007-10-115873. Epub 2008 May 21. PubMed PMID: 18495956.
14: Siu LL, Pili R, Duran I, Messersmith WA, Chen EX, Sullivan R, MacLean M, King S, Brown S, Reid GK, Li Z, Kalita AM, Laille EJ, Besterman JM, Martell RE, Carducci MA. Phase I study of MGCD0103 given as a three-times-per-week oral dose in patients with advanced solid tumors. J Clin Oncol. 2008 Apr 20;26(12):1940-7. doi: 10.1200/JCO.2007.14.5730. PubMed PMID: 18421048; PubMed Central PMCID: PMC3501257.
15: Fournel M, Bonfils C, Hou Y, Yan PT, Trachy-Bourget MC, Kalita A, Liu J, Lu AH, Zhou NZ, Robert MF, Gillespie J, Wang JJ, Ste-Croix H, Rahil J, Lefebvre S, Moradei O, Delorme D, Macleod AR, Besterman JM, Li Z. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Mol Cancer Ther. 2008 Apr;7(4):759-68. doi: 10.1158/1535-7163.MCT-07-2026. PubMed PMID: 18413790.

Explore Compound Types